![molecular formula C19H16BrNO3 B1442441 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione CAS No. 1422057-36-0](/img/structure/B1442441.png)
2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
Overview
Description
2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione, or 4-bromo-3-hydroxy-3-methylcyclobutyl-1,3-dioxoisoindoline, is an organic compound with a variety of applications in scientific research. It is a colorless solid that is synthesized from 4-bromobenzaldehyde and cyclobutanol in a two-step reaction. This compound has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been used in the synthesis of a number of other compounds.
Scientific Research Applications
Mesogenic Properties and Material Science Applications
Isoindoline-1,3-dione derivatives have been explored for their mesogenic properties, exhibiting enantiotropic liquid crystalline behavior with nematic textures and, in some cases, smectic A (SmA) phases. The synthesis and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases reveal their potential in material science, particularly in the development of new liquid crystal displays and other optoelectronic devices. The influence of different spacers on their thermal behavior and mesomorphic properties has been systematically investigated, showcasing the versatility of these compounds for various applications in advanced materials (Dubey et al., 2018).
Structural Characterization and Molecular Design
Isoindoline-1,3-dione derivatives have been characterized to understand their molecular structure, aiding in the design of molecules with desired properties. For instance, the characterization of the structure of specific isoindoline-1,3-dione derivatives through NMR spectroscopy has provided insights into their molecular configurations, which is crucial for the synthesis of targeted molecules with specific biological or physical properties (Dioukhane et al., 2021).
Antimicrobial Applications
Research on isoindoline-1,3-dione derivatives has demonstrated their potential in antimicrobial applications. The synthesis and preliminary biological evaluation of novel nitro isoindoline-1,3-dione/phthalimide analogues have indicated moderate biological activities, suggesting their use as antimicrobial agents (Sankhe & Chindarkar, 2021). Another study on the synthesis, characterization, and antimicrobial studies of specific derivatives highlighted their moderate to excellent activity against tested bacteria and fungi, further supporting the biomedical relevance of these compounds (Sampal et al., 2018).
Green Chemistry and Sustainable Synthesis
The development of green chemistry approaches for the synthesis of isoindoline-1,3-dione derivatives has been emphasized, with methods such as using water extract of onion peel ash as a catalytic system. This approach not only provides an environmentally friendly synthesis pathway but also enhances the yield of the synthesized products, demonstrating the compound's alignment with sustainable chemistry practices (Journal et al., 2019).
properties
IUPAC Name |
2-[1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-18(24)10-19(11-18,12-6-8-13(20)9-7-12)21-16(22)14-4-2-3-5-15(14)17(21)23/h2-9,24H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWBZGDWWONMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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